2-Bromo-1,3,4-trimethylbenzene
Overview
Description
2-Bromo-1,3,4-trimethylbenzene is an organic compound with the molecular formula C9H11Br . It is a derivative of benzene, where three hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a bromine atom. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3,4-trimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3,4-trimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves the same bromination process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3,4-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include the corresponding hydrogenated benzene derivatives.
Scientific Research Applications
2-Bromo-1,3,4-trimethylbenzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of aromatic substitution reactions.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,4-trimethylbenzene in chemical reactions involves the interaction of the bromine atom with various nucleophiles or electrophiles. The bromine atom can act as a leaving group in substitution reactions, allowing other nucleophiles to replace it. In oxidation reactions, the methyl groups can be oxidized to form more reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3,5-trimethylbenzene: Similar structure but with different positions of the methyl groups.
1,2,4-Trimethylbenzene: Lacks the bromine atom but has a similar arrangement of methyl groups.
1,3,5-Trimethylbenzene: Similar to 1,2,4-trimethylbenzene but with different positions of the methyl groups
Uniqueness
2-Bromo-1,3,4-trimethylbenzene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations .
Properties
IUPAC Name |
2-bromo-1,3,4-trimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEKBTJJOCWRNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306104 | |
Record name | 2-bromo-1,3,4-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41381-36-6 | |
Record name | NSC174097 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-1,3,4-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90306104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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